1-(3-Bromopropyl)-4-ethoxy-2-fluorobenzene

Description

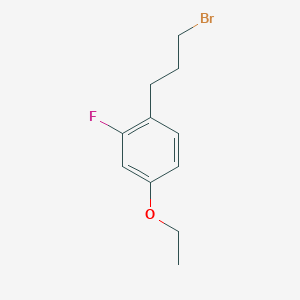

1-(3-Bromopropyl)-4-ethoxy-2-fluorobenzene is a halogenated aromatic compound characterized by a benzene ring substituted with a fluorine atom at position 2, an ethoxy group at position 4, and a 3-bromopropyl chain at position 1. Its molecular formula is C₁₁H₁₄BrFO, with a molecular weight of approximately 273.14 g/mol. The bromopropyl side chain introduces reactivity for nucleophilic substitution (e.g., Suzuki coupling), while the ethoxy group contributes electron-donating resonance effects, stabilizing the aromatic ring. The fluorine atom at position 2 enhances electrophilic substitution selectivity due to its ortho/para-directing nature.

Properties

Molecular Formula |

C11H14BrFO |

|---|---|

Molecular Weight |

261.13 g/mol |

IUPAC Name |

1-(3-bromopropyl)-4-ethoxy-2-fluorobenzene |

InChI |

InChI=1S/C11H14BrFO/c1-2-14-10-6-5-9(4-3-7-12)11(13)8-10/h5-6,8H,2-4,7H2,1H3 |

InChI Key |

OTPAGZIXYOADDU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)CCCBr)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-ethoxy-2-fluorobenzene can be synthesized through a multi-step process involving the introduction of the bromopropyl, ethoxy, and fluorine substituents onto the benzene ring. One common method involves the bromination of 1-(4-ethoxy-2-fluorophenyl)propane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-4-ethoxy-2-fluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Oxidation: The ethoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium ethoxide in ethanol, reflux conditions.

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Reduction: Lithium aluminum hydride in dry ether, under an inert atmosphere.

Major Products Formed:

Nucleophilic Substitution: 1-(3-Aminopropyl)-4-ethoxy-2-fluorobenzene.

Oxidation: 1-(3-Bromopropyl)-4-ethoxy-2-fluorobenzaldehyde.

Reduction: 1-(3-Propyl)-4-ethoxy-2-fluorobenzene.

Scientific Research Applications

1-(3-Bromopropyl)-4-ethoxy-2-fluorobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules, including potential drug candidates.

Material Science: It can be used in the preparation of functional materials, such as liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-ethoxy-2-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the bromopropyl group allows for covalent binding to nucleophilic sites in proteins, potentially inhibiting their function. The ethoxy and fluorine substituents can influence the compound’s lipophilicity and electronic properties, affecting its overall biological activity .

Comparison with Similar Compounds

Key Differences :

- Substituent Position and Type : The ethyl group at position 2 replaces the ethoxy group in the target compound. Ethyl is an electron-donating group via inductive effects, while ethoxy donates electrons through resonance, leading to distinct electronic profiles.

- Molecular Weight : Lower molecular weight (C₁₀H₁₁BrF , ~237.05 g/mol) due to the ethyl group’s smaller size compared to ethoxy.

Implications : The ethyl-substituted derivative may exhibit lower polarity and solubility in polar solvents compared to the ethoxy-containing target compound .

1-((3-Bromopropyl)sulfonyl)-4-fluorobenzene

Key Differences :

- Functional Group : A sulfonyl (-SO₂-) group replaces the ethoxy group, introducing strong electron-withdrawing effects. This drastically reduces the aromatic ring’s electron density, making it less reactive toward electrophilic substitution.

- Polarity and Solubility : The sulfonyl group increases polarity, likely improving solubility in polar aprotic solvents (e.g., DMSO) but reducing stability under acidic conditions.

- Synthetic Utility : The sulfonyl group is a common leaving group in displacement reactions, whereas the ethoxy group in the target compound may participate in ether-cleavage reactions under specific conditions.

Molecular Formula : C₉H₁₀BrFO₂S (MW: 289.15 g/mol) .

1-Bromo-2-fluoro-3-vinylbenzene

Key Differences :

- Side Chain : A vinyl (-CH=CH₂) group replaces the bromopropyl chain, enabling conjugation with the aromatic ring. This enhances reactivity in cycloaddition or polymerization reactions.

- Halogen Placement : Bromine is directly attached to the benzene ring (position 1), unlike the bromopropyl side chain in the target compound. This alters regioselectivity in cross-coupling reactions.

- Applications : The vinyl group makes this compound a candidate for synthesizing styrene derivatives or polymers, diverging from the target compound’s role as an alkylating agent.

Molecular Formula : C₈H₆BrF (MW: 201.04 g/mol) .

3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl ether

Key Differences :

- Structural Complexity: This compound features a biphenyl ether scaffold with bromine and chlorine substituents, contrasting with the simpler monosubstituted benzene core of the target compound.

- Steric Effects: The bulky 2-(4-chlorophenyl)-2-ethylpropyl group introduces significant steric hindrance, limiting accessibility for reactions at the bromophenoxy site.

- Halogen Diversity : Dual halogenation (Br and Cl) may enhance biological activity but complicates synthetic purification steps.

Molecular Formula : C₂₄H₂₄BrClO₂ (MW: 492.81 g/mol) .

Comparative Analysis Table

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Reactivity Highlights |

|---|---|---|---|---|

| 1-(3-Bromopropyl)-4-ethoxy-2-fluorobenzene | C₁₁H₁₄BrFO | 4-ethoxy, 2-fluoro, 3-bromopropyl | 273.14 | Nucleophilic substitution at bromopropyl |

| 1-(3-Bromopropyl)-2-ethyl-4-fluorobenzene | C₁₀H₁₁BrF | 2-ethyl, 4-fluoro, 3-bromopropyl | 237.05 | Faster alkylation due to reduced steric hindrance |

| 1-((3-Bromopropyl)sulfonyl)-4-fluorobenzene | C₉H₁₀BrFO₂S | 4-fluoro, 3-bromopropyl sulfonyl | 289.15 | High polarity; acidic cleavage of sulfonyl |

| 1-Bromo-2-fluoro-3-vinylbenzene | C₈H₆BrF | 1-bromo, 2-fluoro, 3-vinyl | 201.04 | Vinyl-group-mediated polymerization |

| 3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl ether | C₂₄H₂₄BrClO₂ | 4-bromophenoxy, 4-chlorophenyl | 492.81 | Steric hindrance limits reaction sites |

Biological Activity

1-(3-Bromopropyl)-4-ethoxy-2-fluorobenzene is an organic compound notable for its unique structure, which includes a bromopropyl group, an ethoxy group, and a fluorine atom attached to a benzene ring. This structural arrangement influences its chemical properties and potential biological activities. Understanding the biological activity of this compound is crucial for its applications in medicinal chemistry and drug development.

- Molecular Formula : C12H14BrF

- Molecular Weight : 261.13 g/mol

- Structure : The compound features a benzene ring with three distinct substituents, which can significantly affect its reactivity and interaction with biological targets.

The presence of bromine and fluorine in the compound enhances its lipophilicity, potentially facilitating its ability to cross biological membranes. This property may allow it to interact with specific enzymes or receptors, modulating their activity. Compounds with similar structures have been shown to exhibit antimicrobial and anticancer properties, suggesting that this compound may possess significant biological activities worthy of exploration .

Biological Activity Studies

Recent studies have focused on the interactions of this compound with various biological targets. Preliminary findings indicate that the compound may bind to specific receptors or enzymes, influencing their activity. These interactions are critical for determining its potential therapeutic uses and side effects in medicinal applications.

Table 1: Comparative Analysis of Similar Compounds

| Compound Name | Key Features | Differences |

|---|---|---|

| 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene | Contains a trifluoromethyl group | More polar and reactive due to multiple fluorine atoms |

| 1-(3-Bromopropyl)-3-fluorobenzene | Lacks ethoxy group | Less polar; potentially less reactive in nucleophilic substitution |

| 1-(3-Bromopropyl)-3-ethoxybenzene | Lacks fluorine substituent | Different electronic properties; may have altered biological interactions |

The unique combination of substituents in this compound distinguishes it from these similar compounds, potentially offering unique reactivity patterns and biological activities .

Case Studies

A series of studies have investigated the anticancer potential of halogenated compounds similar to this compound. For instance, compounds with bromine substitutions have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the modulation of signaling pathways related to cell survival .

In another study, researchers explored the antimicrobial properties of structurally related compounds, highlighting their effectiveness against both gram-positive and gram-negative bacteria. The findings suggest that the lipophilic nature of these compounds enhances their membrane-disrupting capabilities, leading to increased antimicrobial activity .

Q & A

Basic: What synthetic strategies are effective for introducing the 3-bromopropyl group onto fluorobenzene derivatives?

Methodological Answer:

The 3-bromopropyl group can be introduced via alkylation or coupling reactions. For example, nucleophilic substitution using 1,3-dibromopropane with fluorobenzene derivatives under basic conditions (e.g., K₂CO₃ in DMF) facilitates bromopropyl attachment. Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed if pre-functionalized intermediates are available. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product . Ethoxy group installation typically involves Williamson ether synthesis (e.g., 4-fluoro-2-hydroxybenzene reacting with ethyl bromide under basic conditions) .

Basic: Which spectroscopic techniques are critical for characterizing 1-(3-Bromopropyl)-4-ethoxy-2-fluorobenzene?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., splitting from fluorine at C2 and ethoxy at C4).

- GC-MS : Validate molecular ion peaks (e.g., m/z ≈ 290–300 for C₁₁H₁₃BrFO) and fragmentation patterns. BFB (4-bromofluorobenzene) criteria in GC-MS methods (e.g., EPA Method 8260D) ensure instrument calibration .

- FT-IR : Confirm functional groups (C-Br stretch ~550–600 cm⁻¹, C-F ~1200 cm⁻¹).

Advanced: How can researchers optimize reaction conditions to minimize byproducts during bromopropylation?

Methodological Answer:

Byproduct formation (e.g., di-alkylation or elimination) can be mitigated by:

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions during alkylation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity while minimizing hydrolysis.

- Stoichiometry : Use a 1.2–1.5 molar excess of 1,3-dibromopropane to favor mono-substitution.

- Purity Monitoring : Employ HPLC with UV detection (λ = 254 nm) to track reaction progress. Impurity thresholds should align with safety guidelines (e.g., <5% by area) .

Advanced: What computational approaches predict the reactivity of the bromopropyl group in substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies for SN2 or radical pathways. Tools like ACD/Labs Percepta predict physicochemical properties (e.g., logP, pKa) to assess solubility and stability . Molecular dynamics simulations (e.g., in GROMACS) evaluate steric effects of the ethoxy and fluorine groups on bromopropyl reactivity.

Advanced: How should researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:

Discrepancies in NMR shifts or retention times may arise from solvent effects or impurities. To address this:

- Standardization : Use deuterated solvents (CDCl₃ or DMSO-d₆) and internal standards (e.g., TMS).

- Multi-Technique Validation : Cross-reference NMR data with high-resolution MS and X-ray crystallography (if crystals are obtainable). For example, X-ray structures (e.g., CCDC entries) provide unambiguous bond-length confirmation .

- Reproducibility : Replicate synthesis/purification steps under inert atmospheres to exclude oxidative byproducts.

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile brominated intermediates.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorbents (vermiculite).

- Waste Disposal : Collect halogenated waste in sealed containers compliant with EPA guidelines .

Advanced: How does the electronic effect of the ethoxy group influence regioselectivity in further functionalization?

Methodological Answer:

The ethoxy group (-OCH₂CH₃) acts as an electron-donating group, activating the aromatic ring at ortho and para positions. Regioselectivity in electrophilic substitution (e.g., nitration) can be predicted using Hammett σ constants. Computational NBO (Natural Bond Orbital) analysis quantifies charge distribution, showing increased electron density at C3 and C5 positions. Experimental validation via competitive reaction studies (e.g., bromination with Br₂/FeBr₃) confirms preferential substitution patterns .

Basic: What purification methods are optimal for isolating this compound?

Methodological Answer:

- Distillation : For crude mixtures with volatile impurities (bp ≈ 150–200°C at reduced pressure).

- Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1 to 4:1) for high recovery (>85%).

- Recrystallization : Ethanol/water mixtures (70:30) yield crystals with >95% purity, verified by melting point (mp ≈ 60–65°C) .

Advanced: What role does the fluorine atom play in stabilizing the compound under acidic conditions?

Methodological Answer:

The fluorine atom at C2 exerts a strong -I effect, stabilizing the aromatic ring against electrophilic attack. Under acidic conditions, protonation at the ethoxy oxygen is mitigated due to fluorine’s electron-withdrawing nature. Stability studies (pH 1–3, 25°C) monitored by ¹⁹F NMR show <5% decomposition over 24 hours. Comparative studies with non-fluorinated analogs (e.g., 4-ethoxy-2-methyl derivatives) demonstrate faster degradation .

Advanced: How can researchers leverage this compound in designing pharmaceutical intermediates?

Methodological Answer:

The bromopropyl group serves as a versatile handle for further functionalization (e.g., Suzuki coupling to install aryl moieties). Fluorine enhances metabolic stability, while ethoxy improves solubility. Case studies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.